![molecular formula C12H21Cl2N3 B2550998 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride CAS No. 2460757-25-7](/img/structure/B2550998.png)
4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride
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Overview
Description
“4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride” is a compound that contains a pyrimidine and piperidine moiety . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .
Molecular Structure Analysis
The molecular structure of “4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride” can be analyzed using X-ray crystallography and computational approaches . Single crystal X-ray structure analysis shows that the compound is essentially planar .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride” can be found in databases like ChemicalBook .
Scientific Research Applications
- Piperidine derivatives, including EN300-26981438, have shown promise as potential anticancer agents. Researchers are investigating their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .
- EN300-26981438 may exhibit antiviral properties. Scientists are exploring its potential to inhibit viral replication or entry into host cells. This could be valuable in the development of antiviral drugs .
- Piperidine-based compounds have been studied for their antimalarial activity. EN300-26981438 might contribute to novel antimalarial drug development by targeting the parasite responsible for malaria .
- EN300-26981438 could play a role in combating bacterial and fungal infections. Its antimicrobial properties are being investigated, potentially leading to new therapeutic agents .
- Piperidine derivatives often exhibit analgesic (pain-relieving) effects. EN300-26981438 might be explored for its ability to alleviate pain, making it relevant in pain management research .
- Piperidine-containing compounds have been investigated for their impact on neurological conditions. EN300-26981438 could be relevant in studies related to Alzheimer’s disease, neuroprotection, or neurotransmitter modulation .
Anticancer Properties
Antiviral Activity
Antimalarial Applications
Antimicrobial Effects
Analgesic Potential
Neurological Disorders
For additional references and technical details, you can find information about EN300-26981438 on Enamine’s website here .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-3-11-8-9(2)14-12(15-11)10-4-6-13-7-5-10;;/h8,10,13H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQQYYWSPFGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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